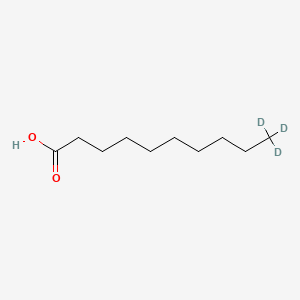

Decanoic-10,10,10-d3 acid

描述

Decanoic acid-d3 is intended for use as an internal standard for the quantification of decanoic acid by GC- or LC-MS. Decanoic acid is a medium-chain saturated fatty acid. It is a non-competitive antagonist at AMPA receptors that selectively reduces glutamate-induced currents in Xenopus oocytes expressing GluA2 and GluA3 subunit-containing AMPA receptors (IC50 = 0.52 mM) over those expressing GluA1 (IC50 = 2.09 mM) or GluA1 and GluA2 subunits (IC50 = 1.16 mM). It inhibits epileptiform activity induced by pentylenetetrazole or low magnesium in rat hippocampal slices. Decanoic acid (1 mM) induces contractions in isolated guinea pig duodenum, an effect that can be blocked by the muscarinic acetylcholine receptor antagonist hyoscine, voltage-gated sodium channel inhibitor tetrodotoxin, or M2 muscarinic acetylcholine receptor antagonist hexamethonium. It increases the escape threshold in an orofacial mechanical stimulation test in rats when administered at a topical dose of 30% in ointment form, indicating analgesic activity. This effect can be blocked by the muscarinic acetylcholine receptor antagonist methoctramine. Plasma levels of decanoic acid are increased in patients with colorectal cancer when compared to patients with breast cancer or ulcerative colitis or without cancer.

作用机制

Target of Action

Decanoic-10,10,10-d3 acid, also known as Capric acid-10,10,10-d3, is a stable isotope labelled compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is a stable isotope labelled compound, which means it has the same chemical structure as its non-labelled counterpart, Decanoic acid, but with three hydrogen atoms replaced by deuterium .

Pharmacokinetics

As a fatty acid, it is expected to follow similar pharmacokinetic properties as other fatty acids, which generally involve absorption in the intestines, distribution via the bloodstream, metabolism in the liver, and excretion through the kidneys .

Result of Action

As a stable isotope labelled compound, it is primarily used in research settings for tracking and studying biochemical processes .

生化分析

Biochemical Properties

Decanoic-10,10,10-d3 acid is involved in various biochemical reactions. It is primarily metabolized in the mitochondria through β-oxidation . The metabolic process of this compound primarily occurs in astrocytes

Cellular Effects

This compound has shown to have significant effects on cellular processes. For instance, in U87MG glioblastoma cells, it has been observed that decanoic acid can cause an increase in reactive oxygen species during stress conditions . It also influences the composition of fatty acids, leading to an increase in branched-chain fatty acids and a decrease in straight-chain fatty acids .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism at the mitochondrial level. It is oxidatively metabolized, with the process primarily occurring in astrocytes

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored at room temperature

Dosage Effects in Animal Models

It is known that decanoic acid, even at low concentrations, can inhibit certain biochemical transformations

Metabolic Pathways

This compound is involved in the β-oxidation pathway in the mitochondria It interacts with various enzymes during this process

Transport and Distribution

It is known that medium-chain fatty acids like decanoic acid can cross the blood-brain barrier , suggesting potential transport mechanisms

Subcellular Localization

Given its involvement in mitochondrial β-oxidation , it is likely that it is localized in the mitochondria

生物活性

Decanoic-10,10,10-d3 acid, also known as capric acid-d3, is a stable isotope-labeled fatty acid with significant implications in biological research. This article explores its biological activity, including metabolic pathways, therapeutic potentials, and effects on various biological systems.

- Molecular Formula : CDHO

- Molecular Weight : 175.28 g/mol

- CAS Number : 102611-15-4

- Purity : >99%

Metabolic Pathways

Decanoic acid and its derivatives are known to participate in various metabolic processes. Research indicates that decanoic acid can influence the biotransformation of fatty acids and their derivatives into dicarboxylic acids. For instance, a study highlighted that decanoic acid inhibited the transformation of 10-hydroxydecanoic acid to sebacic acid, suggesting complex interactions within metabolic pathways .

Anti-Tumor Activity

Recent studies have demonstrated that decanoic acid exhibits anti-tumor properties. It has been shown to inhibit hepatocellular carcinoma (HCC) growth by targeting the hepatocyte growth factor (HGF)/c-Met signaling pathway. In vitro and in vivo experiments revealed that decanoic acid suppressed c-Met activation and induced apoptosis in cancer cells, thereby reducing tumor growth and metastasis .

Immunomodulatory Effects

Decanoic acid also displays immunomodulatory effects. It has been reported to alter cytokine production and enhance immune tolerance. Specifically, it can reduce the expression of pro-inflammatory cytokines such as TNF-α in dendritic cells, suggesting its potential role in managing autoimmune diseases and enhancing graft acceptance .

Case Studies

- Biotransformation Study :

- Cancer Research :

Summary of Biological Activities

科学研究应用

Chemical Properties and Identification

- Chemical Name : Decanoic-10,10,10-D3 acid

- CAS Number : 102611-15-4

- Molecular Formula : CHDO

- Molecular Weight : 175.28 g/mol

- Purity : Greater than 99% .

Biochemical Research

This compound is primarily used as an internal standard in quantitative analyses of decanoic acid via gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature allows for precise quantification in complex biological samples .

Neuroscience Studies

Research indicates that decanoic acid acts as a non-competitive antagonist at AMPA receptors. It selectively reduces glutamate-induced currents in neurons, which can be beneficial in studying neurological disorders such as epilepsy. In vitro studies demonstrated that decanoic acid inhibits epileptiform activity in rat hippocampal slices .

Metabolic Studies

This compound is utilized in metabolic studies to explore its effects on fatty acid metabolism. It has been shown to influence the biotransformation of fatty acids into dicarboxylic acids like sebacic acid, highlighting its role in metabolic pathways .

Cancer Research

Recent studies suggest that decanoic acid may exert anti-tumor effects by targeting specific cellular pathways, including the c-Met signaling pathway. This application is particularly relevant in understanding the metabolic reprogramming of cancer cells .

Insecticide Development

Decanoic acid has been evaluated for its potential use as an insecticide and repellent. Its efficacy against common pests has been documented in various studies, supporting its application in pest control strategies .

Case Study 1: Quantification of Decanoic Acid

A study employed this compound as an internal standard to quantify decanoic acid levels in human plasma samples from colorectal cancer patients. The results indicated significantly elevated levels of decanoic acid compared to controls .

Case Study 2: Neuroprotective Effects

In a controlled experiment involving rat hippocampal slices, decanoic acid was administered to assess its neuroprotective effects against induced seizures. The findings demonstrated a marked reduction in seizure activity, suggesting therapeutic potential for epilepsy management .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Analysis | Internal standard for GC/LC-MS quantification | Enhanced accuracy in measuring decanoic acid concentrations |

| Neuroscience | AMPA receptor antagonist | Reduced glutamate-induced currents; potential epilepsy treatment |

| Metabolic Research | Influence on fatty acid metabolism | Altered biotransformation rates; implications for sebacic acid production |

| Cancer Research | Targeting c-Met signaling pathway | Induced apoptosis in cancer cell lines; potential therapeutic applications |

| Insecticide Development | Efficacy against common pests | Documented effectiveness as an insect repellent |

属性

IUPAC Name |

10,10,10-trideuteriodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672927 | |

| Record name | (10,10,10-~2~H_3_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102611-15-4 | |

| Record name | (10,10,10-~2~H_3_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102611-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。